molecular formula C14H11N3O B3286257 N-(1H-Indazol-3-yl)benzamide CAS No. 82215-92-7

N-(1H-Indazol-3-yl)benzamide

Cat. No.: B3286257
CAS No.: 82215-92-7
M. Wt: 237.26 g/mol
InChI Key: NUFIKDKHBWSZOM-UHFFFAOYSA-N
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Description

N-(1H-Indazol-3-yl)benzamide is a compound that belongs to the class of indazole derivatives. Indazole is a bicyclic structure consisting of a pyrazole ring fused to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-Indazol-3-yl)benzamide typically involves the formation of the indazole core followed by the attachment of the benzamide group. One common method involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . The reaction conditions often include the use of catalysts such as copper acetate (Cu(OAc)2) and solvents like dimethyl sulfoxide (DMSO) under an oxygen atmosphere .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: N-(1H-Indazol-3-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: H2O2, KMnO4

    Reduction: LiAlH4, NaBH4

    Substitution: Amines, thiols, bases like sodium hydroxide (NaOH)

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(1H-Indazol-3-yl)benzamide has a wide range of scientific research applications, including:

Comparison with Similar Compounds

    1H-Indazole: Shares the indazole core structure but lacks the benzamide group.

    2H-Indazole: Another tautomeric form of indazole with different stability and reactivity.

    N-(2-(1H-Indazol-1-yl)phenyl)-2-(trifluoromethyl)benzamide: Exhibits antifungal activity and is structurally similar.

Uniqueness: N-(1H-Indazol-3-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit CDK7 with high potency and selectivity makes it a promising candidate for therapeutic development .

Biological Activity

N-(1H-Indazol-3-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as an enzyme inhibitor and potential therapeutic agent in various diseases. This article explores the compound's biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

This compound features an indazole moiety linked to a benzamide group. This unique structure contributes to its distinct biological properties, making it a candidate for further pharmacological exploration.

The primary mechanism of action for this compound involves its role as an inhibitor of cyclin-dependent kinase 7 (CDK7). By binding to the active site of CDK7, this compound prevents enzyme activity, which is crucial for cell cycle regulation and proliferation. This inhibition can lead to reduced tumor growth in cancer models.

1. Anticancer Activity

Research indicates that this compound exhibits anticancer properties. In vitro studies have shown moderate inhibitory effects against various cancer cell lines, including HCT-116 (colon cancer) and MDA-MB-231 (breast cancer). The compound's activity was evaluated through cell viability assays, revealing a structure-activity relationship that underscores the importance of specific substituents on the indazole scaffold for enhanced efficacy .

Cell Line IC50 (µM) Activity Level
HCT-11612.5Moderate
MDA-MB-23115.0Moderate
A549 (Lung Cancer)18.5Moderate
HepG2 (Liver Cancer)20.0Moderate

2. Antifungal Activity

This compound has also been investigated for its antifungal properties. In studies involving Candida species, derivatives of indazole demonstrated significant activity against Candida albicans and Candida glabrata. The compound's effectiveness was assessed using minimum inhibitory concentration (MIC) assays, indicating potential for development into antifungal agents .

Fungal Strain MIC (mM) Activity Level
C. albicans3.807Effective
C. glabrata15.227Effective

Case Study 1: Anticancer Evaluation

A study conducted on a series of indazole derivatives, including this compound, highlighted its ability to inhibit growth in several human cancer cell lines. The research focused on elucidating structure-activity relationships, revealing that modifications at the benzamide position significantly impacted anticancer efficacy .

Case Study 2: Antifungal Screening

In another investigation aimed at identifying new antifungal agents, this compound derivatives were tested against multiple Candida strains. The results indicated that certain structural modifications enhanced their antifungal potency, particularly against resistant strains of C. glabrata .

Properties

IUPAC Name

N-(1H-indazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O/c18-14(10-6-2-1-3-7-10)15-13-11-8-4-5-9-12(11)16-17-13/h1-9H,(H2,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUFIKDKHBWSZOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.